

# Spectroscopic Profile of 2-chloro-3-nitrobenzyl alcohol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Chloro-3-nitrophenyl)methanol

Cat. No.: B1317613

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-nitrobenzyl alcohol. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on the analysis of isomeric compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-chloro-3-nitrobenzyl alcohol. These predictions are derived from the known spectral data of isomers such as 2-chloro-5-nitrobenzyl alcohol, 3-chloro-2-nitrobenzyl alcohol, and other related substituted benzyl alcohols.

## Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                         |
|----------------------------------|--------------|-------------|------------------------------------|
| ~ 7.8 - 8.0                      | d            | 1H          | Ar-H (ortho to NO <sub>2</sub> )   |
| ~ 7.5 - 7.7                      | t            | 1H          | Ar-H                               |
| ~ 7.3 - 7.5                      | d            | 1H          | Ar-H (ortho to CH <sub>2</sub> OH) |
| ~ 4.8                            | s            | 2H          | -CH <sub>2</sub> OH                |
| ~ 2.0 - 3.0                      | br s         | 1H          | -CH <sub>2</sub> OH                |

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

| Chemical Shift ( $\delta$ , ppm) | Assignment           |
|----------------------------------|----------------------|
| ~ 148 - 150                      | C-NO <sub>2</sub>    |
| ~ 140 - 142                      | C-CH <sub>2</sub> OH |
| ~ 133 - 135                      | C-Cl                 |
| ~ 125 - 130                      | Ar-CH                |
| ~ 120 - 125                      | Ar-CH                |
| ~ 118 - 122                      | Ar-CH                |
| ~ 63 - 65                        | -CH <sub>2</sub> OH  |

### Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                           |
|--------------------------------|-------------|--------------------------------------|
| 3200 - 3500                    | Broad       | O-H stretch (alcohol)                |
| 3000 - 3100                    | Medium      | C-H stretch (aromatic)               |
| 2850 - 2960                    | Medium      | C-H stretch (aliphatic)              |
| 1510 - 1560                    | Strong      | N-O asymmetric stretch (nitro group) |
| 1340 - 1380                    | Strong      | N-O symmetric stretch (nitro group)  |
| 1450 - 1600                    | Medium-Weak | C=C stretch (aromatic ring)          |
| 1000 - 1100                    | Strong      | C-O stretch (primary alcohol)        |
| 700 - 800                      | Strong      | C-Cl stretch                         |

## Predicted Mass Spectrometry (MS) Data

| m/z     | Relative Intensity | Assignment  |
|---------|--------------------|---|
| 187/189 | Moderate           | [M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl) |
| 170/172 | High               | [M-OH] <sup>+</sup>   |
| 157/159 | Moderate           | [M-CH <sub>2</sub> O] <sup>+</sup>                                |
| 141/143 | Moderate           | [M-NO <sub>2</sub> ] <sup>+</sup>                                 |
| 111     | High               | [C <sub>7</sub> H <sub>6</sub> Cl] <sup>+</sup>                   |
| 77      | High               | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                     |

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2-chloro-3-nitrobenzyl alcohol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the  $^1\text{H}$  and  $^{13}\text{C}$  chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of 2-chloro-3-nitrobenzyl alcohol in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - The typical scanning range is from 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

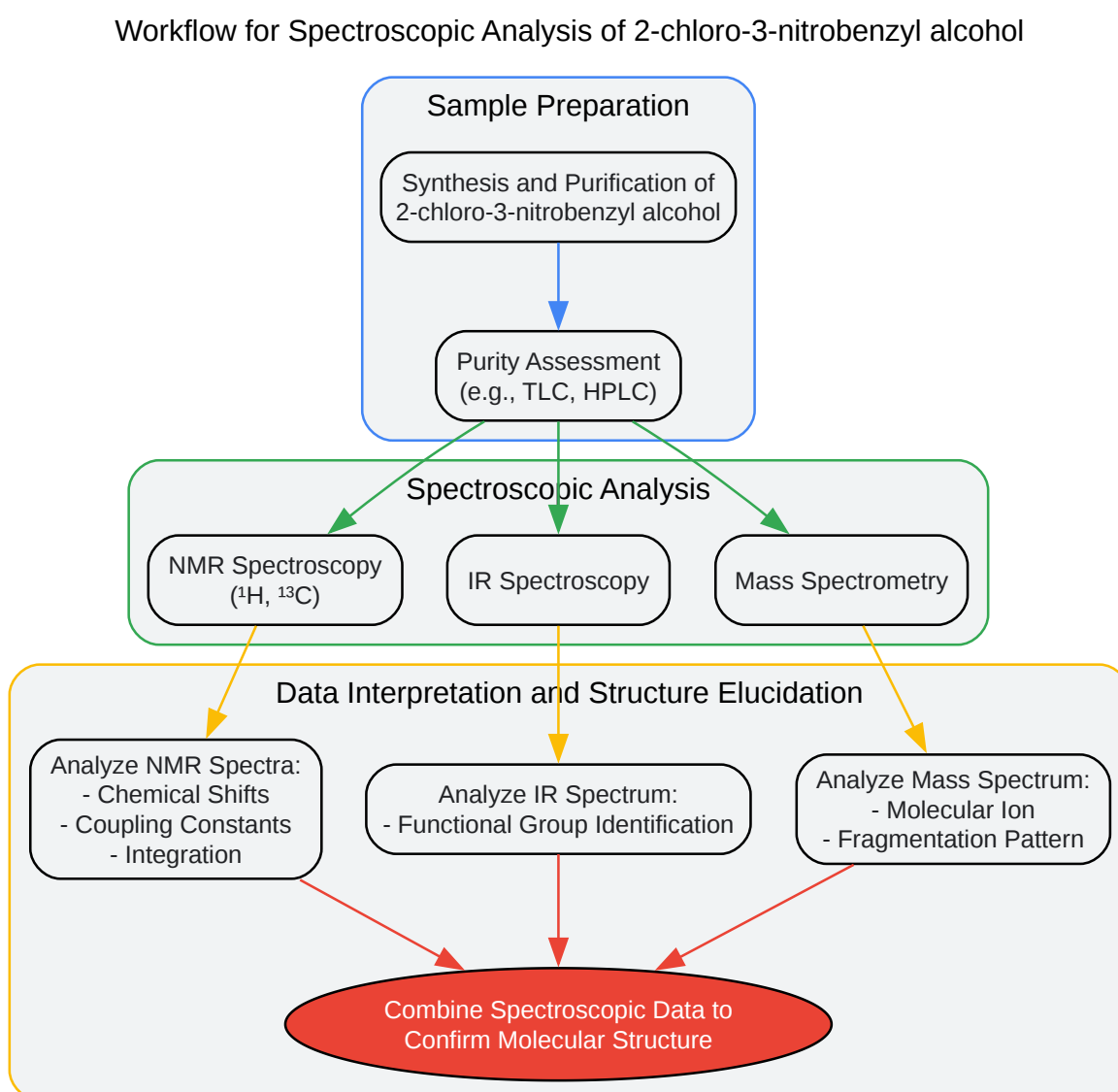
Methodology:

- Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the separated ions to generate a mass spectrum.

- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 2-chloro-3-nitrobenzyl alcohol.



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Caption: Workflow for the Spectroscopic Analysis.

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